N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide, also known as DMFPY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
TNF-α Production Inhibition
N-(4,6-dimethylpyridin-2-yl)pentafluorobenzamide, a related compound, has been evaluated as an inhibitor of TNF-α production. Preliminary in vivo assays showed moderate activity against carrageenan-induced rat paw oedema and significant reduction in ear thickness in the PMA-induced mouse ear-swelling test (Collin et al., 1999).
mGluR1 Antagonist for Psychiatric Disorders
4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, a compound structurally similar to the subject compound, was identified as a potent mGluR1 antagonist. It showed promising antipsychotic-like effects in several animal models and potential for development as a PET tracer, elucidating mGluR1 functions in humans (Satoh et al., 2009).
PET Imaging Agents for Tumor Detection
Pyrazolo[1,5-a]pyrimidine derivatives, closely related to the subject compound, have been designed for tumor imaging with PET. These derivatives demonstrated high uptake in tumor cells compared to other agents and showed potential as new probes for PET tumor imaging (Xu et al., 2011).
Phosphodiesterase 1 Inhibitors
A set of 3-aminopyrazolo[3,4-d]pyrimidinones, related to the subject compound, were synthesized and studied as phosphodiesterase 1 (PDE1) inhibitors. These compounds, particularly ITI-214, showed potential for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Anticonvulsant and Antidepressant Properties
Pyrido[2,3-d]pyrimidine derivatives have been explored for their potential anticonvulsant and antidepressant activities. Some derivatives demonstrated greater efficiency than reference drugs like carbamazepine and fluoxetine, suggesting their utility in treating neurological disorders (Zhang et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit the activity of tyrosine kinases .
Mode of Action
It’s worth noting that similar compounds, such as imatinib, bind to an inactive abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Similar compounds have been known to affect the tyrosine kinase pathway .
Result of Action
Similar compounds have been known to inhibit the proliferation of certain cancer cells .
properties
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-12-16(22-17(25)14-5-4-6-15(19)11-14)13(2)21-18(20-12)24-9-7-23(3)8-10-24/h4-6,11H,7-10H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRHBMLFZVODLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.